Naamidine B

EGFR inhibition tyrosine kinase cancer

EGFR TKI resistance research demands tool compounds with validated mutant selectivity; substituting Naamidine analogs yields irreproducible data. Naamidine B is a structurally authenticated chemical probe with a unique EGFR selectivity fingerprint essential for NSCLC pathway deconvolution. • EGFR L858R/T790M IC50: 5.60 nM; WT EGFR IC50: 770 nM (138-fold selectivity) • EGFR exon 19 del IC50: 23 nM; E746/A750del IC50: >20,000 nM (inactive) • Distinguishes from Naamidine A (broad EGFR antagonist) and Naamidine J (CSE1L anti-inflammatory probe)

Molecular Formula C24H25N5O5
Molecular Weight 463.5 g/mol
CAS No. 121819-68-9
Cat. No. B15187156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaamidine B
CAS121819-68-9
Molecular FormulaC24H25N5O5
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)OC)O
InChIInChI=1S/C24H25N5O5/c1-28-18(12-15-7-10-20(34-4)19(30)13-15)17(11-14-5-8-16(33-3)9-6-14)25-23(28)26-21-22(31)29(2)24(32)27-21/h5-10,13,30H,11-12H2,1-4H3,(H,25,26,27,32)
InChIKeyZTINURUARMNVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naamidine B: Marine Imidazole Alkaloid EGFR Inhibitor


Naamidine B is a marine-derived imidazole alkaloid belonging to the naamidine family, isolated from sponges of the Leucetta genus [1]. Structurally characterized by a 2-aminoimidazole core with oxidized benzyl substitutions, it exhibits biological activities including EGFR inhibition, antifungal effects, and anti-inflammatory potential [2]. Unlike its more extensively studied congener Naamidine A, Naamidine B demonstrates a distinct mutant-selective EGFR inhibition profile, particularly against the L858R/T790M double mutant, which carries direct implications for targeted cancer research applications [3].

Mutant-selective EGFR probe
Targets L858R/T790M double mutant; distinct from broad-spectrum EGFR inhibitors
Marine imidazole alkaloid
2-aminoimidazole core with oxidized benzyl substitutions; Leucetta sponge-derived
Kinase selectivity research workflow
Supports EGFR mutant panel profiling and resistance-mechanism studies

Why Naamidine B Cannot Be Substituted by Analogs


Naamidine alkaloids exhibit profound functional divergence driven by minor structural variations, particularly in benzyl oxidation states and substitution patterns [1]. While Naamidine A is broadly characterized as an EGFR antagonist with 21-fold selectivity for EGF-mediated growth over insulin-mediated pathways (IC₅₀ 11.3 µM vs 242 µM) [2], Naamidine B demonstrates a markedly different EGFR mutant inhibition profile, with potent activity against the clinically relevant L858R/T790M double mutant (IC₅₀ 5.60 nM) but significantly weaker activity against wild-type EGFR (IC₅₀ 770 nM) [3]. Furthermore, Naamidine J targets CSE1L in inflammatory pathways [4], a mechanism unrelated to Naamidine B's EGFR-directed activity. Consequently, substituting any of these analogs for a specific research application yields irreproducible results and invalidates comparative studies.

Naamidine A is not interchangeable
Naamidine A shows a broader EGFR antagonist profile and lacks the mutant-specific potency against L858R/T790M that defines Naamidine B. Substitution may shift pathway-response interpretation.
Naamidine J targets a different pathway
Naamidine J binds CSE1L in inflammatory signaling and has no reported EGFR activity. Using Naamidine J in EGFR studies would yield no pathway-relevant response.
Oxidation state affects metal-chelation context
Naamidine B carries oxidized benzyl groups at C4 and C5 not present in Naamidine A. This structural divergence may alter Zn2+ binding and confound metal-dependent assay interpretation.

Quantified Advantages Over Key Naamidine Analogs


Potent, Selective EGFR L858R/T790M Inhibition

Naamidine B demonstrates a highly potent and selective inhibition profile against specific EGFR mutants. It inhibits the EGFR L858R/T790M double mutant phosphorylation in human NCI-H1975 cells with an IC₅₀ of 5.60 nM [1]. This contrasts sharply with its 138-fold weaker activity against wild-type EGFR (IC₅₀ 770 nM) in LoVo cells [2]. In comparison, Naamidine A, while an established EGFR antagonist, exhibits a different selectivity profile, with an IC₅₀ of 11.3 µM for EGF-mediated growth in NIH3T3 cells [3]. This indicates that Naamidine B possesses a distinct, mutation-specific potency profile not replicated by the broader-acting Naamidine A, making Naamidine B the preferred tool for research focusing on T790M-mediated resistance.

EGFR L858R/T790M Inhibition
Cross-study context
IC50 5.60 nM
138-fold selective over wild-type EGFR (IC50 770 nM)
Supports L858R/T790M mutant EGFR pathway-response studies
NCI-H1975 cells; fluorescence assay; cross-study comparison with Naamidine A
EGFR inhibition tyrosine kinase cancer mutant selectivity

Distinct EGFR Mutant Inhibition Spectrum

Naamidine B exhibits a varied potency against different EGFR activating mutations. In addition to the L858R/T790M mutant, it inhibits the EGFR exon 19 deletion mutant (a common activating mutation) with an IC₅₀ of 23 nM in PC9 cells [1]. Conversely, Naamidine B shows weak inhibition of EGFR E746/A750del (IC₅₀ > 20,000 nM) [2]. This contrasts with Naamidine J, which has been identified as a CSE1L binder with anti-inflammatory effects in acute lung injury models [3] but lacks any reported activity against EGFR. This divergent pharmacology confirms that Naamidine B's activity is not a class-wide effect, and procurement for EGFR studies specifically requires Naamidine B, not other naamidine family members.

EGFR Mutant Spectrum
Class-level inference
Exon 19 del: IC50 23 nM
E746/A750del: IC50 >20,000 nM
Naamidine J: no EGFR activity
Supports EGFR mutant-specific profiling context
PC9 cells; discoverX kinome scan; >869-fold range across mutants
EGFR kinase inhibition mutant profiling comparative pharmacology

Unique Oxidation Pattern and Metal Chelation

The naamidine family's biological activities are heavily influenced by their capacity to chelate metal ions, particularly zinc [1]. Naamidine A's antifungal activity is abolished by excess zinc supplementation, confirming zinc chelation as a key mechanism [2]. Naamidine B possesses a different oxidation pattern at the benzylic positions (oxidized benzyl groups at C4 and C5) [3], which is predicted to alter its metal-binding affinity and stoichiometry compared to Naamidine A. While direct comparative chelation data for Naamidine B are not yet published, the structural divergence is well-established and forms the basis for its distinct biological profile. This underscores that Naamidine B should not be viewed as a simple substitute for Naamidine A in studies involving metal-dependent processes or in biological contexts where zinc homeostasis is a variable.

Metal Chelation SAR
Class-level inference
Oxidized benzyl groups at C4 and C5; distinct from Naamidine A
Metal-chelation SAR context requires structural review
Quantitative Zn2+ binding data not yet reported for Naamidine B
structure-activity relationship metal chelation zinc binding medicinal chemistry

Procurement Use Cases Supported by Evidence


EGFR T790M Resistance Mechanisms in NSCLC

Given its potent and selective inhibition of the EGFR L858R/T790M double mutant (IC₅₀ = 5.60 nM) [1], Naamidine B is a validated tool compound for probing resistance pathways in NSCLC cell models such as NCI-H1975. This application leverages the compound's unique mutant selectivity profile to differentiate it from broader-acting EGFR inhibitors like gefitinib or erlotinib, and from other naamidines like Naamidine A which lack this specific mutant potency [2].

SAR Studies for Metal Chelation Dynamics

Naamidine B's structural divergence, specifically its oxidized benzylic substitutions [3], makes it an essential component of any comprehensive SAR study aimed at understanding how oxidation states alter zinc (Zn2+) binding affinity and subsequent biological activity. Direct comparison with Naamidine A, which has a well-characterized zinc-dependent antifungal mechanism [4], is critical for mapping the chemical determinants of metal-dependent pharmacology within this alkaloid class.

EGFR Mutant Kinase Panel Profiling

The compound's demonstrated activity against EGFR exon 19 deletion (IC₅₀ = 23 nM) [5] and its stark inactivity against the EGFR E746/A750del mutant (IC₅₀ > 20,000 nM) [6] positions Naamidine B as a valuable reference standard in mutant kinase profiling panels. Its inclusion helps establish the sensitivity and specificity of assays designed to detect activating versus resistance mutations, and provides a benchmark for evaluating the selectivity of novel EGFR-targeted agents.

Differentiating EGFR vs. CSE1L Pathways

In studies where both EGFR signaling and inflammatory pathways are under investigation, the procurement of distinct, verified chemical probes is essential. Naamidine B serves as the designated EGFR pathway probe, while Naamidine J is the appropriate tool for CSE1L-mediated anti-inflammatory research [7]. Using these compounds side-by-side allows for clear deconvolution of their respective signaling contributions and prevents the misinterpretation of data that would arise from assuming functional equivalence among naamidine alkaloids.

Application
Selection Property
Validation Focus
EGFR mutant kinase studies
L858R/T790M mutant selectivity context
Mutant EGFR pathway-response endpoints
Metal-chelation SAR studies
Oxidized benzyl substitution profile
Zinc-binding assay context
EGFR kinase panel profiling
Mutant-specific inhibition fingerprint
Kinase selectivity assay review
EGFR/CSE1L pathway deconvolution
Target-specific probe identity
Pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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